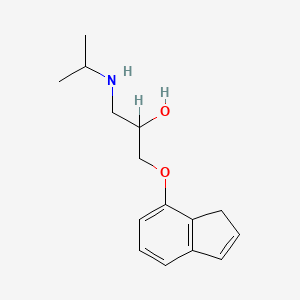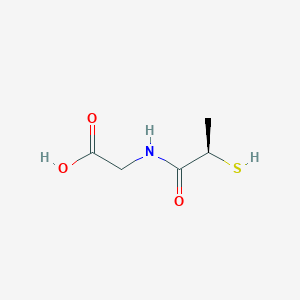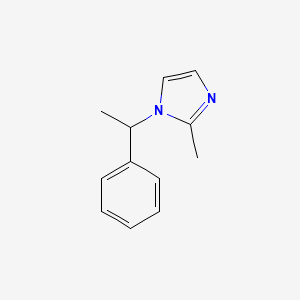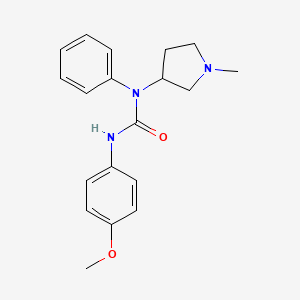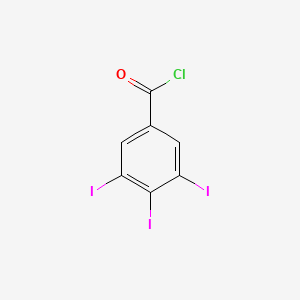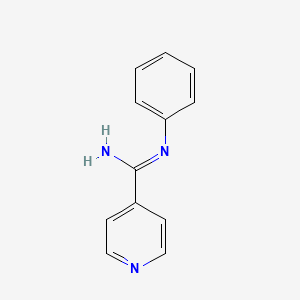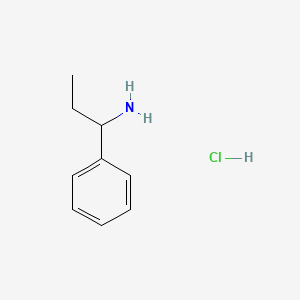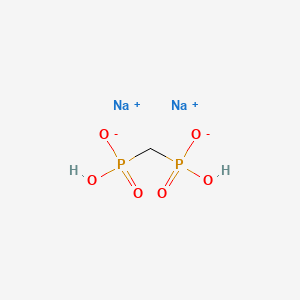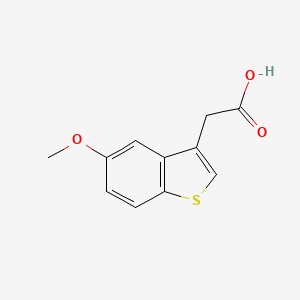![molecular formula C19H31NO5 B1615736 methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate CAS No. 25300-73-6](/img/structure/B1615736.png)
methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate is a complex polymer known for its unique chemical structure and properties. This compound is synthesized through the polymerization of 2-Propenoic acid, 2-methyl-, methyl ester with 2-(1-oxa-4-azaspiro(4.5)dec-4-yl)ethyl 2-methyl-2-propenoate. It is widely used in various industrial applications due to its stability and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer typically involves free radical polymerization. The process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are carefully controlled to ensure consistent product quality. Safety measures are crucial as the monomers involved are flammable and can be irritating to the skin and eyes .
Análisis De Reacciones Químicas
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by adding hydrogen atoms.
Substitution: The polymer can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
Aplicaciones Científicas De Investigación
This polymer has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex polymers and materials.
Biology: The polymer’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its stability and compatibility with biological tissues.
Mecanismo De Acción
The polymer exerts its effects through its unique chemical structure, which allows it to interact with various molecular targets. The spiro structure provides rigidity and stability, while the ester groups enable interactions with other molecules. These interactions can influence the polymer’s physical and chemical properties, making it suitable for specific applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester
- 2-Propenoic acid, methyl ester
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate and ethenylbenzene
Uniqueness
Compared to similar compounds, methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate stands out due to its spiro structure, which imparts unique mechanical and chemical properties. This makes it particularly useful in applications requiring high stability and specific interactions with other molecules.
Propiedades
Número CAS |
25300-73-6 |
|---|---|
Fórmula molecular |
C19H31NO5 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H23NO3.C5H8O2/c1-12(2)13(16)17-10-8-15-9-11-18-14(15)6-4-3-5-7-14;1-4(2)5(6)7-3/h1,3-11H2,2H3;1H2,2-3H3 |
Clave InChI |
FGPUKZWLTXANLJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CCOC12CCCCC2 |
SMILES canónico |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CCOC12CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


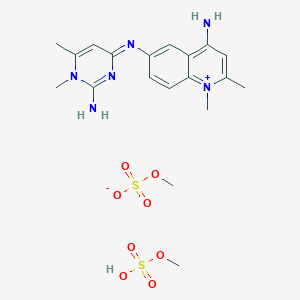

![Benzo[g]isatin](/img/structure/B1615657.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B1615658.png)
